![molecular formula C12H14N2O2 B3387580 1-(4-Acetylphenyl)-3-cyclopropylurea CAS No. 847477-50-3](/img/structure/B3387580.png)
1-(4-Acetylphenyl)-3-cyclopropylurea
Overview
Description
“1-(4-Acetylphenyl)-3-cyclopropylurea” is a chemical compound that is related to the class of compounds known as acetylphenyl-substituted imidazolium salts . It is synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides .
Synthesis Analysis
The synthesis of “1-(4-Acetylphenyl)-3-cyclopropylurea” involves the reaction of 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides . This process results in the formation of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . The synthesis is efficient and can be accomplished in a single step with satisfactory yields .Molecular Structure Analysis
The molecular structure of “1-(4-Acetylphenyl)-3-cyclopropylurea” is related to the structures of acetylphenyl-substituted imidazolium salts . These compounds are characterized using different spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and FTIR .Future Directions
The future directions for research on “1-(4-Acetylphenyl)-3-cyclopropylurea” could involve further exploration of its synthesis, properties, and potential applications. For example, the synthesis of related compounds has been explored in water as a greener approach . Additionally, the potential biological activities of related compounds suggest that “1-(4-Acetylphenyl)-3-cyclopropylurea” could also have interesting biological properties that warrant further investigation .
Mechanism of Action
Target of Action
The primary targets of 1-(4-Acetylphenyl)-3-cyclopropylurea are the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
1-(4-Acetylphenyl)-3-cyclopropylurea interacts with its targets by inhibiting their activities . The compound shows a highly potent inhibition effect toward AChE and hCAs . The inhibition of these enzymes leads to changes in the physiological processes they are involved in.
Result of Action
The result of the action of 1-(4-Acetylphenyl)-3-cyclopropylurea is the inhibition of hCAs and AChE enzymes . This leads to changes in the physiological processes these enzymes are involved in, potentially leading to therapeutic effects.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-cyclopropylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)9-2-4-10(5-3-9)13-12(16)14-11-6-7-11/h2-5,11H,6-7H2,1H3,(H2,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJCCGZEFCFTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-cyclopropylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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